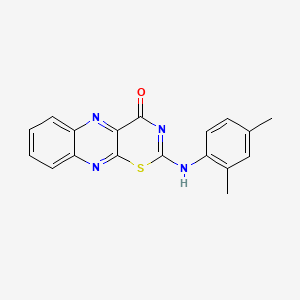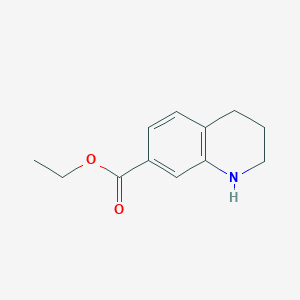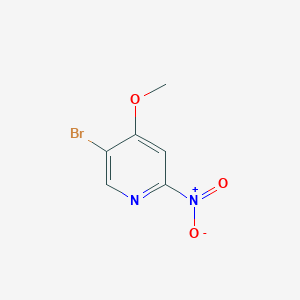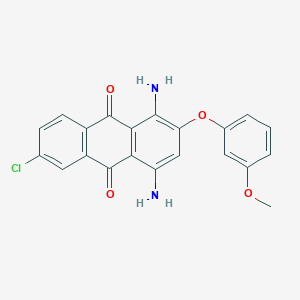
(2-(Methylamino)phenyl)triphenylphosphoniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylamino)phenyl)triphenylphosphoniumchloride is an organophosphorus compound that features a phosphonium cation bonded to a phenyl ring substituted with a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable halogenated precursor, such as (2-bromo)phenylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+Br-Ph-NH-CH3→Ph3P-Ph-NH-CH3+NaBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Methylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium cation back to the phosphine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(2-(Methylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the positive charge on the phosphonium group.
Medicine: Research is ongoing to explore its use in drug delivery systems, especially for targeting cancer cells.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2-(Methylamino)phenyl)triphenylphosphoniumchloride involves its interaction with cellular components due to the positive charge on the phosphonium group. This allows the compound to target negatively charged mitochondrial membranes, facilitating the delivery of therapeutic agents directly to the mitochondria. The methylamino group can further interact with specific molecular targets, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
- (Methoxymethyl)triphenylphosphonium chloride
- Benzyltriphenylphosphonium chloride
- (Formylmethyl)triphenylphosphonium chloride
Comparison: (2-(Methylamino)phenyl)triphenylphosphoniumchloride is unique due to the presence of the methylamino group, which imparts distinct reactivity and targeting capabilities compared to other phosphonium salts. This makes it particularly useful in applications requiring selective targeting of cellular components.
Propriétés
Formule moléculaire |
C25H23ClNP |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
[2-(methylamino)phenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H23NP.ClH/c1-26-24-19-11-12-20-25(24)27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-20,26H,1H3;1H/q+1;/p-1 |
Clé InChI |
VPXNFIQKGRCFKN-UHFFFAOYSA-M |
SMILES canonique |
CNC1=CC=CC=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)



![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)
![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)


![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)

